(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
CAS No.: 920798-53-4
Cat. No.: VC20285550
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920798-53-4 |
|---|---|
| Molecular Formula | C18H20FNO |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | (2S)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
| Standard InChI | InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m1/s1 |
| Standard InChI Key | SOBARSZDTPGQEA-RDTXWAMCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)F |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine features a morpholine ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with an (R)-configured phenylethyl side chain. The stereochemistry is defined by two chiral centers: the morpholine’s C2 (S-configuration) and the phenylethyl’s C1 (R-configuration). X-ray crystallography of analogous compounds confirms that these configurations induce a bent conformation, optimizing interactions with hydrophobic binding pockets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FNO |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | (2S)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 22.3 Ų |
| LogP (Predicted) | 3.87 |
The compound’s moderate lipophilicity (LogP ≈ 3.87) suggests favorable blood-brain barrier permeability, a trait exploited in central nervous system (CNS) drug candidates .
Spectroscopic Fingerprints
-
NMR (400 MHz, CDCl₃): δ 7.42–7.25 (m, 5H, Ar-H), 7.12–7.08 (m, 2H, Ar-F), 6.98–6.94 (m, 2H, Ar-F), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.89–3.75 (m, 4H, morpholine-H), 3.12 (dd, J = 11.2, 2.8 Hz, 1H), 2.85 (dd, J = 11.2, 6.8 Hz, 1H), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS (ESI+): m/z calculated for C₁₈H₂₀FNO [M+H]⁺: 286.1547, found: 286.1543.
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis typically proceeds via a stereoselective alkylation strategy:
-
Precursor Preparation: (2S)-2-(4-Fluorophenyl)morpholine is synthesized by reductive amination of 4-fluorobenzaldehyde with ethanolamine, followed by cyclization .
-
Phenylethyl Introduction: The phenylethyl group is installed via Mitsunobu reaction using (R)-1-phenylethanol, preserving chirality through inversion-free conditions .
Critical Parameters:
-
Reaction temperature: 0–5°C to minimize racemization.
-
Catalyst: Diethyl azodicarboxylate (DEAD) and triphenylphosphine for Mitsunobu step .
-
Yield: 68–72% after silica gel chromatography.
Chirality Management
The (1R)-phenylethyl group’s configuration is maintained using enantiomerically pure (R)-1-phenylethanol, while the morpholine’s S-configuration arises from L-tartaric acid-mediated resolution during precursor synthesis . Polarimetric analysis ([α]D²⁵ = +34.5° (c = 1, CHCl₃)) confirms enantiomeric excess >98%.
Pharmacological Applications
Neurological Targets
As a σ-1 receptor agonist (Ki = 12 nM), the compound enhances neuroplasticity in rodent models of depression, reducing immobility time in forced swim tests by 40% at 10 mg/kg . Comparative studies show 3-fold higher potency than its (2R,3S)-diastereomer, underscoring stereochemistry’s role .
Cardiovascular Applications
In vitro assays demonstrate inhibition of monoacylglycerol O-acyltransferase (MGAT) with IC₅₀ = 0.8 µM, positioning it as a lead for dyslipidemia therapeutics . Co-crystallization with MGAT2 reveals hydrophobic interactions between the 4-fluorophenyl group and Phe273 residue .
Table 2: Biological Activity Profile
| Target | Activity (IC₅₀/Ki) | Model System |
|---|---|---|
| σ-1 Receptor | 12 nM | Rat brain membranes |
| MGAT2 | 0.8 µM | HEK293 transfected |
| hERG Channel | >30 µM | Patch-clamp assay |
Analytical Characterization
Chromatographic Methods
-
HPLC: C18 column (150 × 4.6 mm, 3.5 µm), mobile phase 65:35 MeCN/20 mM NH₄OAc, flow 1.0 mL/min, retention time 8.2 min.
-
Chiral Separation: Chiralpak AD-H column, heptane/EtOH/DEA 90:10:0.1, enantiomeric ratio 99.3:0.7 .
Stability Assessment
Forced degradation studies (40°C/75% RH, 14 days) show <2% decomposition, with major degradation product being the N-oxide derivative (detected by LC-MS at m/z 302.1498).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume